molecular formula C15H14O2 B1349250 [3-(2-Methylphenyl)phenyl]acetic acid CAS No. 1375069-02-5

[3-(2-Methylphenyl)phenyl]acetic acid

Cat. No.: B1349250
CAS No.: 1375069-02-5
M. Wt: 226.27 g/mol
InChI Key: MBCVVFMOLIMBHJ-UHFFFAOYSA-N
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Description

[3-(2-Methylphenyl)phenyl]acetic acid is an organic compound with the molecular formula C15H14O2 It is characterized by the presence of a phenylacetic acid moiety substituted with a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Methylphenyl)phenyl]acetic acid typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2-methylbenzene (toluene) with phenylacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar Friedel-Crafts acylation techniques but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification methods such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The aromatic rings in this compound can undergo electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are common examples, using reagents such as bromine (Br2), nitric acid (HNO3), and sulfuric acid (H2SO4).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

[3-(2-Methylphenyl)phenyl]acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-(2-Methylphenyl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Phenylacetic acid: A simpler analog without the 2-methylphenyl substitution.

    2-Methylphenylacetic acid: Similar structure but with the methyl group on the phenylacetic acid moiety.

    Benzylacetic acid: Another related compound with a benzyl group instead of the 2-methylphenyl group.

Uniqueness: [3-(2-Methylphenyl)phenyl]acetic acid is unique due to the presence of both a phenylacetic acid moiety and a 2-methylphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[3-(2-methylphenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-5-2-3-8-14(11)13-7-4-6-12(9-13)10-15(16)17/h2-9H,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCVVFMOLIMBHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC(=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20362657
Record name [3-(2-Methylphenyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375069-02-5
Record name [3-(2-Methylphenyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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